5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide”, is of great interest due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . It is an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds, such as “this compound”, show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They are highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Antiprotozoal Agents
Researchers have synthesized compounds related to the structure of "5-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide" exploring their potential as antiprotozoal agents. These compounds showed strong DNA affinities and exhibited in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential in treating diseases caused by these protozoa (Ismail et al., 2004).
Anti-avian Influenza Virus Activity
Derivatives of the chemical structure have demonstrated promising antiviral activity against the H5N1 avian influenza virus. Compounds synthesized from the core structure showed significant effects in inhibiting the virus, highlighting their potential as antiviral agents (Flefel et al., 2012).
Synthesis and Reactions with Hydrazines
Studies have been conducted on the reactions of cyclic oxalyl compounds with hydrazines, leading to the synthesis of related pyrazole and imidazole derivatives. These research findings contribute to the broader understanding of chemical reactions involving furan carboxamide derivatives and their potential applications in synthesizing novel compounds (Şener et al., 2002).
Precursors to Pyrazoles
Research has explored brominated trihalomethylenones, including structures related to "this compound," as versatile precursors for the synthesis of pyrazoles. This study provides insights into the synthesis routes and potential applications of pyrazole derivatives, emphasizing their chemical versatility (Martins et al., 2013).
Mechanism of Action
The mechanism of action of imidazole-containing compounds is diverse, as they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is potential for the development of new drugs that overcome the problems of antimicrobial resistance .
Properties
IUPAC Name |
5-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c15-12-2-1-11(22-12)14(21)19-6-8-20-7-5-18-13(20)10-9-16-3-4-17-10/h1-5,7,9H,6,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPXANXTIHILRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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